N3-Tetrahydrofurfuryluridine

Description

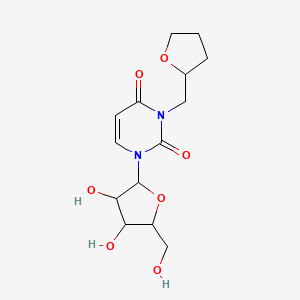

N3-Tetrahydrofurfuryluridine is a nucleoside derivative, specifically a modified nucleoside. It is known for its significant biomedical applications, particularly in the treatment of various malignancies and viral infections. The compound has a molecular formula of C14H20N2O7 and a molecular weight of 328.32 g/mol.

Properties

Molecular Formula |

C14H20N2O7 |

|---|---|

Molecular Weight |

328.32 g/mol |

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2 |

InChI Key |

HBWAFTROEHIWBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Tetrahydrofurfuryluridine typically involves the modification of uridine. One common method includes the reaction of uridine with tetrahydrofurfuryl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N3-Tetrahydrofurfuryluridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the tetrahydrofurfuryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen functionalities, while reduction can produce deoxygenated analogs .

Scientific Research Applications

N3-Tetrahydrofurfuryluridine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Employed in studies involving nucleoside metabolism and enzyme interactions.

Medicine: Investigated for its antiviral properties, particularly against RNA viruses.

Industry: Utilized in the development of antiviral drugs and therapeutic agents.

Mechanism of Action

N3-Tetrahydrofurfuryluridine exerts its effects by incorporating into the viral RNA, leading to the termination of RNA synthesis. This disruption of viral genome amplification is a key mechanism by which it inhibits viral replication. The compound targets viral RNA polymerase, interfering with the enzyme’s ability to synthesize viral RNA.

Comparison with Similar Compounds

Similar Compounds

Uridine: The parent compound of N3-Tetrahydrofurfuryluridine.

Azidothymidine (AZT): Another nucleoside analog with antiviral properties.

Ribavirin: A nucleoside analog used to treat various viral infections.

Uniqueness

This compound is unique due to its tetrahydrofurfuryl group, which enhances its stability and bioavailability compared to other nucleoside analogs. This modification also contributes to its potent antiviral activity, making it a valuable compound in antiviral research and drug development.

Biological Activity

N3-Tetrahydrofurfuryluridine (THF-uridine) is a modified nucleoside that has garnered attention for its potential therapeutic applications and biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a derivative of uridine, characterized by the addition of a tetrahydrofurfuryl group at the N3 position. This modification is believed to enhance the compound's biological activity and selectivity compared to its parent nucleoside. It plays a significant role in various biological processes, particularly in RNA synthesis and cellular signaling pathways.

The biological activity of THF-uridine can be attributed to several mechanisms:

- RNA Synthesis : As a nucleoside analogue, THF-uridine can be incorporated into RNA, potentially altering RNA structure and function.

- Cytotoxicity Modulation : THF-uridine has been studied for its ability to modulate the cytotoxic effects of chemotherapeutic agents, particularly fluoropyrimidines like 5-fluorouracil (5-FU). It acts by providing a protective effect against the toxicity associated with these drugs while preserving their antitumor efficacy .

- Neuroprotective Effects : Research indicates that uridine derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative disorders .

1. Cytotoxicity and Protective Effects

A study explored the protective effects of THF-uridine against 5-FU toxicity in murine models. The results demonstrated that administration of THF-uridine significantly reduced the toxic side effects of 5-FU without compromising its antitumor activity. This suggests a potential clinical application in cancer therapy to mitigate side effects while maintaining efficacy .

2. Neuroprotective Properties

In another study focused on neuroprotection, THF-uridine was shown to enhance neuronal survival under stress conditions. The compound facilitated the recovery of neuronal function in models of oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.